N-Cyclohexyl 3-nitrobenzenesulfonamide
Overview
Description
N-Cyclohexyl 3-nitrobenzenesulfonamide, commonly referred to as NCNBS, is a chemical compound used in scientific research. NCNBS has been found to be useful in a variety of laboratory experiments and has been studied for its biochemical and physiological effects.
Scientific Research Applications
Synthesis and Chemical Transformations
N-Cyclohexyl 3-nitrobenzenesulfonamide and similar compounds play a significant role in chemical synthesis. They are used as intermediates in the preparation of secondary amines and serve as protecting groups for amines. For instance, 2- and 4-nitrobenzenesulfonamides can be alkylated smoothly to yield N-alkylated sulfonamides in nearly quantitative yields. These compounds can be deprotected via Meisenheimer complexes to give secondary amines with high yields (Fukuyama, Jow, & Cheung, 1995).
Applications in Biology and Medicine
N-alkyl/aralkyl-nitrobenzenesulfonamides have shown promise in biological applications. For example, they have been studied for their bacterial biofilm inhibition properties against strains like Escherichia coli and Bacillus subtilis. Certain derivatives of these compounds exhibited notable inhibitory actions against bacterial biofilms, along with displaying mild cytotoxicity, which makes them potential candidates for medical applications (Abbasi et al., 2020).
Electrophilic Nitrogen Source
These compounds are also used as electrophilic nitrogen sources in chemical reactions. For instance, N,N-dichloro-2-nitrobenzenesulfonamide has been effective as an electrophilic nitrogen source for the direct diamination of alpha, beta-unsaturated ketones without metal catalysts. Such applications are convenient and do not require protection under inert gases (Pei et al., 2003).
Use in Polymer Science
In the field of polymer science, 4-chloro-3-nitrobenzenesulfonamide has been utilized in reactions with bis-electrophilic phenols to produce a novel class of [1,4]oxazepine-based primary sulfonamides. These compounds demonstrated strong inhibition of human carbonic anhydrases, highlighting their potential in therapeutic applications (Sapegin et al., 2018).
Versatile Synthetic Method for Amines
Nitrobenzenesulfonamides, like this compound, offer a highly efficient and versatile method for synthesizing amines. They act as both protecting and activating groups in alkylation processes. This methodology facilitates the synthesis of linear and macrocyclic natural polyamines under mild conditions (Kan & Fukuyama, 2004).
properties
IUPAC Name |
N-cyclohexyl-3-nitrobenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4S/c15-14(16)11-7-4-8-12(9-11)19(17,18)13-10-5-2-1-3-6-10/h4,7-10,13H,1-3,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEMRFPHOJNZVTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70289486 | |
Record name | N-Cyclohexyl-3-nitrobenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70289486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
93125-79-2 | |
Record name | 93125-79-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61574 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Cyclohexyl-3-nitrobenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70289486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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